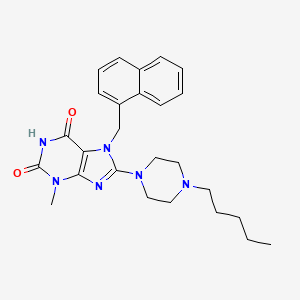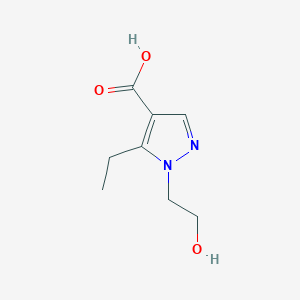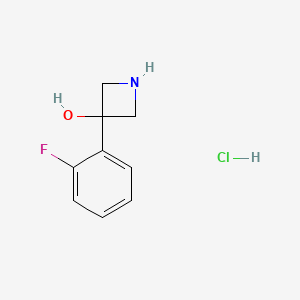
4'-O-(6-O-Feruloylglucopyranosyl)phloretin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-(6-O-Feruloylglucopyranosyl)phloretin is an organic compound with the molecular formula C31H32O13 and a molecular weight of 612.584 g/mol . It is a derivative of phloretin, a dihydrochalcone found in various plant sources such as apples and strawberries . This compound is primarily used in life sciences research due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-(6-O-Feruloylglucopyranosyl)phloretin involves multiple steps, starting with the preparation of phloretin. Phloretin can be synthesized through the reduction of phloretin-2’-O-glucoside, followed by the esterification of the hydroxyl groups with ferulic acid . The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
The process would involve scaling up the reaction conditions and optimizing the use of reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4’-O-(6-O-Feruloylglucopyranosyl)phloretin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-O-(6-O-Feruloylglucopyranosyl)phloretin can lead to the formation of quinones, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
4’-O-(6-O-Feruloylglucopyranosyl)phloretin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Used in the development of cosmetic products due to its potential skin-protective properties.
Wirkmechanismus
The mechanism of action of 4’-O-(6-O-Feruloylglucopyranosyl)phloretin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signal transduction pathways, leading to its observed biological effects . For example, it can inhibit the activity of solute carrier family 23 member 1, which is involved in the transport of vitamin C in cells .
Vergleich Mit ähnlichen Verbindungen
4’-O-(6-O-Feruloylglucopyranosyl)phloretin is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
These compounds share some similarities in their chemical structures and biological activities, but 4’-O-(6-O-Feruloylglucopyranosyl)phloretin stands out due to its unique combination of phloretin and ferulic acid moieties, which may enhance its overall biological effects .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O13/c1-41-24-12-17(5-9-20(24)33)6-11-26(37)42-15-25-28(38)29(39)30(40)31(44-25)43-19-13-22(35)27(23(36)14-19)21(34)10-4-16-2-7-18(32)8-3-16/h2-3,5-9,11-14,25,28-33,35-36,38-40H,4,10,15H2,1H3/b11-6+/t25-,28-,29+,30-,31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRWWOVCUXRNF-GCIXMLDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2586655.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2586656.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane](/img/structure/B2586657.png)
![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2586659.png)

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)


![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)
